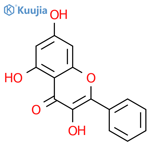

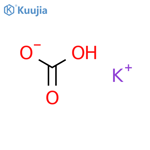

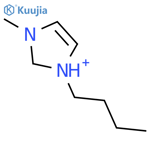

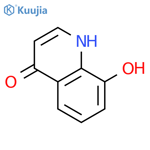

Oxidation of aromatic aldehydes with potassium bromate-bromide reagent and an acidic catalyst

,

Research on Chemical Intermediates,

2013,

39(7),

3251-3254